2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine is a complex organic compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine typically involves multiple steps, starting with the preparation of the pyrazole and imidazole intermediates.
Preparation of 3,5-dimethyl-1H-pyrazole: This can be achieved through the methylation of pyrazole using methylating agents such as methyl iodide or methyl bromide.
Preparation of 2-ethylsulfonyl-3-(2-methoxyethyl)imidazole: This involves the sulfonation of imidazole followed by alkylation with 2-methoxyethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific enzymes or receptors.
Materials Science: Its heterocyclic rings can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine stands out due to its combination of pyrazole and imidazole rings, along with the presence of sulfonyl and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3S/c1-6-26(23,24)17-18-11-15(22(17)9-10-25-5)12-21(4)8-7-16-13(2)19-20-14(16)3/h11H,6-10,12H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHWZODQSJHCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCOC)CN(C)CCC2=C(NN=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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